2-Chloro-5-methylnicotinonitrile

Description

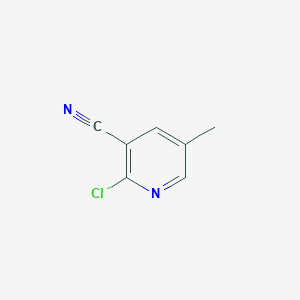

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDCRTUCXNUXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495836 | |

| Record name | 2-Chloro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66909-34-0 | |

| Record name | 2-Chloro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Chloro 5 Methylnicotinonitrile and Its Derivatives

Established Synthetic Routes for 2-Chloro-5-methylnicotinonitrile

Multi-step Syntheses from Precursor Materials

The traditional synthesis of this compound and its derivatives often begins with simpler, commercially available starting materials. pearson.com These multi-step sequences typically involve the construction of the pyridine (B92270) ring, followed by the introduction of the chloro and cyano functionalities.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, frequently employed in the synthesis of nicotinonitrile derivatives. wikipedia.orgbhu.ac.in This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org

In the context of nicotinonitrile synthesis, the Knoevenagel condensation can be utilized to construct the pyridine ring. For instance, a one-pot reaction involving an appropriate ketone, an aldehyde, and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) can yield substituted 2-oxo-nicotinonitriles. researchgate.net The mechanism is thought to proceed through the initial condensation of the aldehyde with the active methylene group of ethyl cyanoacetate. This is followed by a Michael addition of the ketone, cyclization with the elimination of ethanol (B145695), and subsequent dehydrogenation to form the nicotinonitrile product. researchgate.netchem-soc.siresearchgate.net

A variety of catalysts can be employed to facilitate the Knoevenagel condensation, including weak bases like piperidine. nih.gov The choice of reactants allows for the introduction of various substituents onto the pyridine ring. For example, using 2-acetylnaphthalene, an aromatic aldehyde, and ethyl cyanoacetate results in the formation of diaryl-3-cyano-1H-pyridinone derivatives. chem-soc.siresearchgate.net

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Ketone, Aldehyde, Ethyl cyanoacetate | Ammonium acetate, Reflux | 2-Oxo-nicotinonitriles | researchgate.net |

| 2-Acetylnaphthalene, Aromatic aldehyde, Ethyl cyanoacetate | Ammonium acetate | Diaryl-3-cyano-1H-pyridinone derivatives | chem-soc.siresearchgate.net |

| 2-Methoxybenzaldehyde, Thiobarbituric acid | Piperidine, Ethanol | Substituted pyridinone |

Chlorination is a critical step in the synthesis of this compound, converting a hydroxyl group on the pyridine ring to a chlorine atom. Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for this transformation. nih.govnih.gov The reaction typically involves heating the corresponding 2-hydroxypyridine (B17775) derivative with POCl₃. chem-soc.siresearchgate.netresearchgate.net

The process often involves reacting the hydroxy-containing substrate with an excess of POCl₃, sometimes in the presence of a base like pyridine. nih.gov For example, 2-hydroxy-5-methylnicotinonitrile can be chlorinated to produce this compound. Similarly, other substituted 2-hydroxynicotinonitrile (B16790) derivatives can be converted to their corresponding 2-chloro derivatives using this method. chem-soc.si

In some procedures, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the chlorination process. google.com For instance, reacting 2-hydroxy-5-nitropyridine (B147068) with a mixture of POCl₃ and PCl₅ can yield 2-chloro-5-nitropyridine (B43025) with high purity. google.com The reaction of 2-hydroxy-5-methyl-3-nitropyridine (B188116) with thionyl chloride has also been reported to produce 2-chloro-5-methyl-3-nitropyridine (B188117) in high yield. researchgate.net

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Hydroxypyridines | POCl₃, Pyridine | 2-Chloropyridines | nih.govresearchgate.net |

| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 2-Chloro-5-nitropyridine | google.com |

| 2-Hydroxy-5-methyl-3-nitropyridine | Thionyl chloride, DMF | 2-Chloro-5-methyl-3-nitropyridine | researchgate.net |

The formation of the pyridine ring, a core component of nicotinonitrile, is often achieved through cyclization reactions. These reactions assemble the heterocyclic ring from acyclic precursors.

One common strategy involves the reaction of S-alkylated cyanopyridine derivatives. For example, S-alkylated cyanopyridines can undergo intramolecular cyclization when refluxed in a sodium ethoxide solution to yield thieno[2,3-b]pyridine (B153569) derivatives. nih.gov

Another approach involves a one-pot, three-component reaction. For instance, a copper-catalyzed reaction of bromoenals, benzoylacetonitrile, and ammonium acetate can produce trisubstituted pyridine derivatives. acs.org This process involves a sequence of Knoevenagel condensation, imination, 6π-azaelectrocyclization, and aromatization to form the final nicotinonitrile product. acs.org

High-Yielding and Environmentally Conscious Preparations

In response to the growing need for sustainable chemical manufacturing, research has focused on developing high-yielding and environmentally friendly methods for synthesizing this compound.

A notable advancement is the development of a solvent-free chlorination process. This method uses an equimolar amount of POCl₃ in a sealed reactor at high temperatures, often with pyridine as a base. nih.govnih.govresearchgate.net This approach has been shown to be efficient for a variety of hydroxylated nitrogen-containing heterocycles, providing good to excellent yields and reducing the use of hazardous solvents. nih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds to minimize environmental impact. nih.govnih.gov This includes the use of safer solvents, minimizing waste, and developing catalyst-assisted reactions. nih.govskpharmteco.com

Solvent-free reactions are a key aspect of green chemistry. The aforementioned solvent-free chlorination with POCl₃ is a prime example of this principle in action. nih.govnih.gov Additionally, the use of water as a solvent in reactions like the Knoevenagel condensation is being explored to create more environmentally benign processes. rsc.org The development of catalyst-free and water-mediated Knoevenagel reactions represents a significant step towards greener synthesis. rsc.org

Continuous Flow Chemistry Approaches

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pyridines and their derivatives, offering enhanced safety, improved reaction control, and higher productivity compared to traditional batch methods. researchgate.net This approach is particularly advantageous when dealing with reactive intermediates or exothermic reactions. researchgate.net

Recent research has explored the application of flow chemistry for producing key intermediates closely related to this compound. A notable example is the continuous synthesis of 2-bromo-4-methylnicotinonitrile, an intermediate for the pharmaceutical agent nevirapine. researchgate.net This process utilizes inexpensive, acyclic commodity-based raw materials and culminates in a dead-end crystallization to yield a high-purity product. researchgate.net Another relevant continuous flow method has been developed for the preparation of 2-chloro-5-methylpyridine (B98176). wipo.int This process involves mixing a pyridine oxide-organic nitrogen base solution with a chlorinating agent (such as phosgene, thionyl chloride, or triphosgene) and then with hydrogen chloride to facilitate the chlorination reaction, achieving high yield and product stability. wipo.int The use of microchannel reactors and other specialized flow equipment, such as the Coflore ACR (Agitated Cell Reactor), has been documented for the synthesis of related pyrimidine-5-carbonitrile structures, demonstrating the versatility of this technology. doi.org

Table 1: Examples of Continuous Flow Synthesis for Nicotinonitrile Precursors

| Product | Key Reactants | Reactor Type | Key Findings | Reference |

|---|---|---|---|---|

| 2-Bromo-4-methylnicotinonitrile | Isopropylidenemalononitrile, DMF-DMA, HBr | Not Specified | Utilizes acyclic raw materials; terminates in batch crystallization for high purity. | researchgate.net |

| 2-Chloro-5-methylpyridine | Pyridine oxide, Chlorinating agent (e.g., Thionyl chloride), HCl | Not Specified | Improves quality stability, productivity, and yield over batch methods. | wipo.int |

| 2-Chloro-5-(hydrazinylmethyl)pyridine Derivatives | 2-Chloro-5-(chloromethyl)pyridine (B46043), Hydrazine hydrate, Aromatic aldehydes | Flow Reactor Module | Reaction time of 5 minutes at 90°C gave 98.7% selectivity. | researchgate.net |

Synthesis of Analogs and Structurally Related Nicotinonitriles

The synthesis of nicotinonitrile analogs is crucial for developing new materials and therapeutic agents. Methodologies often focus on creating specific substitution patterns on the pyridine ring, including halogenation and alkylation.

The introduction of a chlorine atom at the 2-position of the nicotinonitrile ring is a key transformation. A common strategy involves the chlorination of a corresponding pyridine N-oxide. The reaction of 3-methylpyridine (B133936) N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) is a known method, though it can lead to a mixture of isomers, including 2-chloro-3-methylpyridine (B94477) and 4-chloro-3-methylpyridine, which necessitates purification. google.com The use of POCl₃ in the presence of a base like N,N-dimethylaniline has been employed to convert 2-hydroxynicotinonitrile derivatives into their 2-chloro counterparts. mdpi.com

An alternative and often higher-yielding method involves using thionyl chloride (SOCl₂) as the chlorinating agent. google.com In this process, N-oxonicotinamide is dissolved in an organic solvent (such as chloroform (B151607) or dichloromethane) and treated with thionyl chloride in the presence of an organic base. google.com This method is reported to reduce environmental pollution and equipment corrosion compared to processes using phosphorus oxychloride. google.com

Table 2: Comparison of Chlorination Methods for Nicotinonitrile Precursors

| Starting Material | Chlorinating Agent | Solvent/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| 3-Methylpyridine N-oxide | Phosphorus oxychloride (POCl₃) | Diluent, -50°C to 50°C | 2-Chloro-5-methylpyridine | Can produce isomeric mixtures requiring separation. | google.com |

| 2-Hydroxynicotinonitrile derivative | Phosphorus oxychloride (POCl₃) | N,N-dimethylaniline, Reflux | 2-Chloronicotinonitrile derivative | Effective for converting hydroxyl to chloro group. | mdpi.com |

The nicotinonitrile scaffold is a valuable core structure in medicinal chemistry. ekb.eg The synthesis of methyl-substituted versions can be achieved through various cyclization strategies. One prevalent method involves the multi-component reaction of a chalcone (B49325) derivative (e.g., an (E)-3-aryl-1-arylprop-2-en-1-one) with malononitrile (B47326) in the presence of excess ammonium acetate. mdpi.com This one-pot reaction proceeds via an initial Michael addition followed by cyclization and aromatization to form a highly substituted 2-aminonicotinonitrile. researchgate.net

Another approach starts with precursors that already contain the desired methyl group. For instance, the synthesis of 2-bromo-4-methylnicotinonitrile begins with commodity chemicals that are built up into the final heterocyclic ring system. researchgate.net The nicotinonitrile ring itself can be formed through the dehydration of nicotinamide (B372718) using an agent like phosphorus pentoxide. orgsyn.org

Table 3: Synthetic Routes to Methyl-Substituted Nicotinonitrile Scaffolds

| Starting Materials | Reagents | Resulting Scaffold | Synthesis Type | Reference |

|---|---|---|---|---|

| Chalcone derivative, Malononitrile | Ammonium acetate, Ethanol | 2-Amino-4,6-diaryl-nicotinonitrile | Multi-component cyclization | mdpi.comresearchgate.net |

| Isopropylidenemalononitrile, N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | HBr | 2-Bromo-4-methylnicotinonitrile | Ring formation from acyclic precursors | researchgate.net |

The incorporation of fluorine, particularly a trifluoromethyl (CF₃) group, into the nicotinonitrile scaffold is of significant interest for modifying the electronic and metabolic properties of molecules. Efficient synthetic routes to 2-(trifluoromethyl)nicotinic acid derivatives have been developed by constructing the pyridine ring from simple fluorinated precursors. nih.gov This approach serves as a key strategy for manufacturing intermediates used in complex bioactive molecules. nih.gov The synthesis often involves building the pyridine ring system with the fluorinated substituent already in place, rather than attempting a challenging late-stage fluorination.

Table 4: Synthesis of Fluorinated Nicotinonitrile Derivatives

| Strategy | Precursors | Target Compound Class | Significance | Reference |

|---|

Advanced Synthetic Strategies and Reaction Mechanism Investigations

Progress in the synthesis of nicotinonitrile derivatives relies on the development of advanced strategies that allow for precise control over the molecular architecture. Key areas of investigation include regioselectivity and stereochemical control.

Regioselectivity refers to the control of the position at which a chemical bond is made or broken, while stereochemical control dictates the three-dimensional arrangement of atoms in the product. youtube.com Both are critical for synthesizing structurally defined and often more potent, bioactive molecules.

A powerful strategy for achieving regioselectivity involves the directed deprotonation of the pyridine ring. nih.gov For example, in derivatives of nicotine, specific protons at the C-2 or C-6 positions of the pyridine ring can be selectively removed, allowing for the direct introduction of a wide array of functional groups at these positions with high precision. nih.gov

Furthermore, cycloaddition reactions have been developed to achieve full regio- and stereoselectivity. A notable example is the reaction between Z-C-(3-pyridyl)-N-methylnitrone and trans-substituted nitroethenes. mdpi.com This process proceeds at room temperature and, based on experimental and theoretical studies, leads to a single, specific regio- and diastereoisomer of the resulting isoxazolidine-nicotinoid hybrid. mdpi.com Such methods, where the stereochemistry of the starting materials dictates the stereochemistry of the product, are examples of substrate stereochemical control. youtube.comnih.gov

Table 5: Strategies for Regioselective and Stereochemical Control

| Strategy | Substrate/Reagents | Type of Control | Outcome | Reference |

|---|---|---|---|---|

| Directed Deprotonation | (S)-Nicotine derivatives | Regioselective | Introduction of functional groups at specific C-2 or C-6 positions. | nih.gov |

Mechanistic Studies of Key Transformation Steps

The synthesis of the 2-methylnicotinonitrile scaffold, a core component of this compound, has been the subject of detailed mechanistic investigations. A notable advancement involves a degenerate ring transformation of pyridinium (B92312) salts, where the pyridine ring undergoes a nucleophilic attack followed by a ring-opening and recyclization sequence. prepchem.com This method is significant for its metal-free and mild reaction conditions. prepchem.com

The key to this transformation is the in situ formation of 3-aminocrotononitrile (B73559) (3-ACN) from acetonitrile (B52724) (CH₃CN) under basic conditions, a process known as the Thorpe reaction. prepchem.com This in situ generated 3-ACN serves multiple roles: as a C-nucleophile, the source of the methyl group at the C-2 position, and the origin of the nitrile group at the C-3 position. prepchem.comacs.org

The proposed mechanism, supported by control experiments and high-resolution mass spectrometry (HRMS), unfolds through several key steps. acs.org Initially, the 3-ACN anion is generated from acetonitrile. This anion then performs a nucleophilic attack on the ortho-carbon of the pyridinium salt, leading to the formation of adducts. Subsequently, an electron flow initiated by the lone pair of electrons on the amino nitrogen triggers the opening of the pyridine ring. The resulting azapolyene intermediates then undergo a 6π-aza-electrocyclization, which is facilitated by the electron-withdrawing nature of the nitrile group. The final step involves aromatization to yield the 2-methylnicotinonitrile product. acs.org During this process, divinylamine and pyrrole (B145914) have been detected by HRMS, providing strong evidence for the proposed ring-opening and fragmentation of the original pyridinium ring. acs.org

Isotope-labeling experiments have been crucial in elucidating this mechanism. These studies have confirmed the origin of the methyl and cyano groups in the final product. guidechem.com

| Experiment | Reactant | Isotope Label | Product | Labeled Position | Conclusion |

| Deuterium Labeling | Pyridinium Salt | Deuterated acetonitrile (CD₃CN) | d₃-3w | Methyl group at C-2 | The methyl group at the C-2 position originates from acetonitrile. prepchem.com |

| ¹⁵N Labeling | Pyridinium Salt | ¹⁵N-labeled acetonitrile (CH₃C¹⁵N) | ¹⁵N-labeled product | Not specified in abstract | Confirms the role of acetonitrile as the source of the CCN fragment. prepchem.com |

Table 1: Isotope-Labeling Experiments in the Synthesis of 2-Methylnicotinonitriles prepchem.comguidechem.com

Further transformations of the resulting 2-methylnicotinonitrile derivatives are also possible. For example, the cyano group can be readily converted into other functional groups such as an amide or an aldehyde, demonstrating the synthetic utility of these compounds. prepchem.com

| Starting Material | Reagents | Product | Functional Group Transformation |

| 2-methyl-6-phenylnicotinonitrile | Na₂CO₃, H₂O₂ | Pyridinyl amide | Nitrile to Amide prepchem.com |

| 2-methyl-6-phenylnicotinonitrile | Diisobutylaluminum hydride (DIBAL-H) | Pyridinyl aldehyde | Nitrile to Aldehyde prepchem.com |

Table 2: Chemical Transformations of 2-Methylnicotinonitrile Derivatives prepchem.com

Iii. Reactivity and Transformation Chemistry of 2 Chloro 5 Methylnicotinonitrile

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-chloro-5-methylnicotinonitrile. In this type of reaction, a nucleophile displaces the chlorine atom on the pyridine ring. The electron-withdrawing nature of the cyano group and the nitrogen atom in the pyridine ring makes the ring electron-deficient and thus susceptible to attack by nucleophiles. libretexts.orgwikipedia.org

Displacement of the Chlorine Atom with Various Nucleophiles

The chlorine atom at the 2-position of the pyridine ring is a good leaving group, and it can be displaced by a variety of nucleophiles.

Ammonia and primary and secondary amines are effective nucleophiles that can displace the chlorine atom in this compound to form the corresponding amino-substituted nicotinonitriles. savemyexams.comlibretexts.org These reactions are typically carried out by heating the chloro compound with an excess of the amine, sometimes in a solvent like ethanol (B145695) and in a sealed tube to prevent the escape of volatile amines. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bearing the chlorine, leading to the formation of a new carbon-nitrogen bond. savemyexams.com The reaction with amines can sometimes lead to the formation of byproducts if the newly formed amine product is also nucleophilic and reacts further. libretexts.orgmdpi.com

Table 1: Examples of Nucleophilic Substitution with Amine Nucleophiles

| Amine Nucleophile | Product |

| Ammonia | 2-Amino-5-methylnicotinonitrile |

| Methylamine | 2-(Methylamino)-5-methylnicotinonitrile |

| Diethylamine | 2-(Diethylamino)-5-methylnicotinonitrile |

Alkoxides (RO⁻) and phenoxides (ArO⁻) are also potent nucleophiles that can react with this compound. These reactions result in the formation of the corresponding ethers. For instance, reaction with sodium methoxide (B1231860) would yield 2-methoxy-5-methylnicotinonitrile. Similarly, phenoxides can be used to introduce aryl ether groups.

Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles and can readily displace the chlorine atom to form thioethers. chemistrysteps.comlibretexts.org These reactions are often carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. chemistrysteps.com The resulting thioethers can be important intermediates for further chemical transformations. nih.gov

Table 2: Examples of Nucleophilic Substitution with Alkoxide, Phenoxide, and Thiol Nucleophiles

| Nucleophile | Product |

| Sodium Methoxide | 2-Methoxy-5-methylnicotinonitrile |

| Sodium Phenoxide | 2-Phenoxy-5-methylnicotinonitrile |

| Sodium Ethanethiolate | 2-(Ethylthio)-5-methylnicotinonitrile |

Regioselectivity in Nucleophilic Aromatic Substitution

In substituted pyridines, the position of nucleophilic attack is highly regioselective. For this compound, the nucleophilic attack preferentially occurs at the C2 position, where the chlorine atom is located. This is because the nitrogen atom in the pyridine ring, along with the electron-withdrawing cyano group, helps to stabilize the negative charge that develops in the intermediate of the SNAr reaction. stackexchange.commdpi.com The attack at the C2 (or C6) position of a pyridine ring is generally favored because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom. wikipedia.org

Influence of Substituents on Reactivity

The reactivity of the pyridine ring towards nucleophilic substitution is significantly influenced by the nature and position of its substituents.

Cyano Group (-CN): The cyano group at the 3-position is a strong electron-withdrawing group. It deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgnih.govmasterorganicchemistry.com This stabilization is most effective when the electron-withdrawing group is ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In this compound, the cyano group is meta to the chlorine, but its electron-withdrawing inductive effect still enhances the electrophilicity of the ring carbons.

Methyl Group (-CH₃): The methyl group at the 5-position is an electron-donating group. Electron-donating groups generally decrease the reactivity of the ring towards nucleophilic substitution by destabilizing the negatively charged intermediate. nih.gov However, the activating effect of the ring nitrogen and the cyano group typically outweighs the deactivating effect of the methyl group.

Chlorine Atom (-Cl): The chlorine atom itself, being a halogen, has an inductive electron-withdrawing effect which contributes to the activation of the ring for nucleophilic attack. It also serves as a good leaving group in the substitution reaction. nih.gov

Cross-Coupling Reactions for C-C Bond Formation

The chlorine atom at the 2-position of the pyridine ring serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound, such as a boronic acid or its ester. libretexts.orgyoutube.com This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents and byproducts. utexas.edu

In the context of this compound, the chlorine atom can be readily displaced by an aryl or vinyl group from a corresponding boronic acid or ester. The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the organoboron reagent (facilitated by a base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in publicly available literature, the reactivity of similar 2-chloropyridine (B119429) derivatives suggests that it would be a viable substrate. For instance, the Suzuki-Miyaura cross-coupling of other 2-chloropyridines has been successfully demonstrated. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. nih.govnih.gov Palladium catalysts supported on carbon (Pd/C) have been shown to be effective for Suzuki-Miyaura reactions of aryl halides. d-nb.info

Table 1: Typical Catalysts, Ligands, and Bases for Suzuki-Miyaura Coupling of Halopyridines

| Catalyst | Ligand | Base | Solvent |

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

| PdCl₂(dppf) | dppf | Na₂CO₃, K₃PO₄ | DME, THF |

| Pd(OAc)₂ | Buchwald-type phosphines | K₃PO₄, t-BuOK | Toluene, Dioxane |

This table represents common conditions for Suzuki-Miyaura reactions of halopyridines and is illustrative of potential conditions for this compound.

Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other important palladium-catalyzed cross-coupling reactions for C-C bond formation.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govgoogle.com It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.gov This method could be used to introduce an alkynyl substituent at the 2-position of the pyridine ring.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. doaj.orggoogle.comgoogle.com This reaction could potentially be used to introduce a vinyl group at the 2-position of this compound.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the organohalide. libretexts.org While effective, the toxicity of organotin compounds is a significant drawback. libretexts.org

The reactivity of the C-Cl bond in this compound in these reactions would be influenced by the specific catalyst system and reaction conditions employed.

Transformations of the Nitrile Functional Group

The nitrile group of this compound is a versatile functional group that can undergo various transformations, primarily hydrolysis to amides and carboxylic acids, and reduction to primary amines.

The hydrolysis of nitriles can yield either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.orglibretexts.org

Partial Hydrolysis to Amide: Under controlled conditions, typically with milder acids or bases and lower temperatures, the nitrile group can be partially hydrolyzed to form the corresponding amide, 2-chloro-5-methylnicotinamide. libretexts.orglibretexts.org

Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as heating with strong aqueous acid or base, lead to the complete hydrolysis of the nitrile group to a carboxylic acid, forming 2-chloro-5-methylnicotinic acid. libretexts.orgresearchgate.netgoogle.co.in

Enzymatic hydrolysis offers a green alternative to chemical methods. For instance, nitrilase enzymes have been shown to catalyze the hydrolysis of 2-chloronicotinonitrile to 2-chloronicotinic acid, with the corresponding amide being a potential intermediate or byproduct. researchgate.net

Table 2: General Conditions for the Hydrolysis of Nitriles

| Product | Reagents | Conditions |

| Amide | H₂O, mild H⁺ or OH⁻ | Controlled temperature |

| Carboxylic Acid | H₂O, strong H⁺ or OH⁻ | Heating |

This table provides a general overview of nitrile hydrolysis and is applicable to this compound.

The nitrile group can be reduced to a primary amine, which in the case of this compound would yield (2-chloro-5-methylpyridin-3-yl)methanamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

While specific literature on the reduction of this compound is scarce, the reduction of the related compound 2-chloro-5-chloromethyl-pyridine to 2-chloro-5-aminomethyl-pyridine has been documented, indicating the feasibility of such reductions on this pyridine scaffold. researchgate.netepo.org Catalytic hydrogenation using catalysts like Raney nickel is a common method for the reduction of nitriles to amines. epo.org

Derivatization Strategies for Structural Modification

The presence of both a chloro and a nitrile group on the this compound scaffold allows for a wide range of derivatization strategies to produce novel compounds with potentially interesting biological activities. researchgate.net The chloro group can be substituted through nucleophilic aromatic substitution or the cross-coupling reactions mentioned previously. The nitrile group can be transformed into amides, carboxylic acids, or amines, which can then be further functionalized.

For instance, the amine obtained from the reduction of the nitrile can be acylated or alkylated to introduce a variety of substituents. The carboxylic acid from hydrolysis can be converted to esters or other acid derivatives. These derivatization strategies highlight the utility of this compound as a versatile building block in synthetic organic chemistry.

Elaboration at the Methyl Group

The methyl group at the C-5 position of this compound is a key site for synthetic elaboration, allowing for the introduction of various functional groups. A common transformation is the free-radical halogenation of the methyl group.

Detailed research on the closely related compound, 2-chloro-5-methylpyridine (B98176), demonstrates its propensity to undergo chlorination at the methyl group to yield valuable intermediates. For instance, reaction with chlorine gas in the presence of a free-radical initiator can lead to the formation of 2-chloro-5-(chloromethyl)pyridine (B46043) and subsequently 2-chloro-5-(trichloromethyl)pyridine. epo.orgsihaulichemicals.comgoogle.com This transformation is a crucial step in the synthesis of certain herbicides. epo.orggoogle.com The process can be carried out using various chlorinating agents and conditions, as detailed in the table below, suggesting similar reactivity for this compound.

| Starting Material | Reagent(s) | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| 2-chloro-5-methylpyridine | Chlorine gas, free radical initiator | Not specified | 2-chloro-5-(trichloromethyl)pyridine | epo.org |

| 2-chloro-5-methylpyridine | Chlorine gas, catalyst | 50-60 °C | 2-chloro-5-(chloromethyl)pyridine | scispace.com |

| 2-oxo-5-methyl-5,6-dihalopiperidine | Chlorinating agent (e.g., POCl₃, phosgene) | 80-130 °C | 2-chloro-5-methylpyridine (can be further chlorinated) | google.com |

Functionalization at Other Ring Positions

The pyridine ring of this compound is susceptible to functionalization at its other carbon atoms, primarily through nucleophilic aromatic substitution.

The chlorine atom at the C-2 position is an effective leaving group, making this site prone to nucleophilic displacement. The presence of the electron-withdrawing nitrile group at C-3 enhances the electrophilicity of the C-2 and C-6 positions, facilitating nucleophilic aromatic substitution (SNAr) reactions. researchgate.net A variety of nucleophiles can potentially displace the C-2 chloro group. Studies on analogous systems, such as 2-chloropyridines and other chloro-substituted heterocyclic compounds, show that amines, alkoxides, and thiolates are effective nucleophiles in such reactions. rsc.orgmdpi.com

Furthermore, the pyridine ring can potentially undergo electrophilic substitution, although the existing electron-withdrawing groups make this challenging. Nitration, for instance, would likely occur at the C-4 or C-6 position, which are the most electron-rich carbons on the ring. The synthesis of related nitropyridine derivatives often involves strong acidic conditions. bldpharm.comgoogle.comgoogle.com

| Reaction Type | Potential Reagent(s) | Potential Product | Note | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (at C-2) | Amines (e.g., RNH₂) | 2-Amino-5-methylnicotinonitrile derivatives | Displacement of the chloro group. | rsc.org |

| Nucleophilic Aromatic Substitution (at C-2) | Alkoxides (e.g., RONa) | 2-Alkoxy-5-methylnicotinonitrile derivatives | Displacement of the chloro group. | rsc.org |

| Nucleophilic Aromatic Substitution (at C-2) | Thiolates (e.g., RSNa) | 2-Alkylthio-5-methylnicotinonitrile derivatives | Displacement of the chloro group. | mdpi.com |

| Electrophilic Nitration | HNO₃/H₂SO₄ | 2-Chloro-5-methyl-4-nitronicotinonitrile or 2-Chloro-5-methyl-6-nitronicotinonitrile | Substitution at an available ring position. | bldpharm.comgoogle.com |

Iv. Applications in Medicinal Chemistry and Drug Discovery

2-Chloro-5-methylnicotinonitrile as a Scaffold for Bioactive Molecules

A scaffold in medicinal chemistry refers to the core chemical structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as an important scaffold due to the reactivity of its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, the nitrile group can be hydrolyzed or reduced, and the methyl group can be functionalized. This multi-faceted reactivity allows for the divergent synthesis of a wide array of derivatives.

The pyridine (B92270) core itself is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds, including approved drugs. The specific substitution pattern of this compound provides a unique electronic and steric profile that can be exploited for targeted drug design. For instance, a study on the synthesis of novel bioactive compounds utilized the related intermediate, 2-chloro-5-(chloromethyl)pyridine (B46043), to create a library of hydrazone derivatives, demonstrating the utility of the 2-chloro-5-methylpyridine (B98176) core in generating molecules with potential therapeutic applications. researchgate.net

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The utility of this compound extends to its role as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its ability to undergo various chemical modifications makes it an attractive starting material for multi-step syntheses.

A significant application of chloro- and bromo-nicotinonitrile derivatives lies in the synthesis of antiviral drugs. For example, a continuous synthesis process has been developed for 2-bromo-4-methylnicotinonitrile, a key intermediate for the production of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. nih.gov The study highlights that the corresponding chloro-derivative, 2-chloro-4-methylnicotinonitrile, can also be produced using a similar synthetic route. nih.gov This demonstrates the potential of this compound, a positional isomer, to serve as a precursor for Nevirapine or its analogs. The synthesis involves the reaction of simple, acyclic starting materials to construct the substituted pyridine ring, showcasing an efficient pathway to valuable pharmaceutical intermediates. nih.gov

Table 1: Key Intermediates in Nevirapine Synthesis

| Intermediate Name | Chemical Structure | Role in Synthesis | Reference |

|---|---|---|---|

| 2-Bromo-4-methylnicotinonitrile | Br-C₅H₂(CH₃)CN | Precursor to CAPIC | nih.gov |

The development of new anti-AIDS therapeutics is a continuous effort in medicinal chemistry. The synthesis of novel heterocyclic compounds with anti-HIV activity often relies on versatile building blocks like substituted nicotinonitriles. For instance, research into potent anti-HIV agents has involved the synthesis of various derivatives of (3′R,4′R)-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK). nih.gov These studies revealed that the spatial orientation of methyl groups on the core structure significantly impacts the anti-HIV activity. nih.gov While not a direct synthesis from this compound, this research underscores the importance of the placement of methyl and other substituents on cyclic scaffolds for achieving potent antiviral efficacy, a principle that can be applied to derivatives of this compound.

The application of this compound and its close relatives is not limited to antiviral agents. The reactivity of the chloro- and methyl-substituted pyridine ring makes it a valuable intermediate for a range of other biologically active compounds. For example, the related compound 2-chloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of certain herbicides. researchgate.net This highlights the broader utility of this chemical scaffold in the development of various agrochemicals and potentially other classes of therapeutic agents. The synthesis of novel heterocyclic compounds with potential insecticidal activity has also been explored using chlorinated precursors, further demonstrating the versatility of such building blocks.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, researchers can identify the key structural features responsible for its therapeutic effects.

While specific SAR studies focusing solely on derivatives of this compound are not extensively documented in publicly available literature, general principles from related compound series can provide valuable insights. For instance, in studies of coumarin (B35378) derivatives with antifungal activity, it was found that the presence of electron-withdrawing groups, such as nitro groups, and the nature of substitutions on the core ring system significantly influence the biological activity. mdpi.com

In another example involving niclosamide (B1684120) derivatives tested for anticancer activity, the substitution pattern on the phenyl rings was shown to be critical for cytotoxicity and inhibitory activity against specific cellular targets. These studies demonstrate that modifications to substituents, such as the chloro and methyl groups present in this compound, can have a profound impact on the potency and selectivity of a molecule. For derivatives of this compound, SAR studies would likely explore:

Substitution at the 2-position: Replacing the chlorine atom with different nucleophiles to modulate binding affinity and pharmacokinetic properties.

Modification of the 5-methyl group: Oxidation or halogenation of the methyl group to introduce new interaction points with biological targets.

Transformation of the 3-cyano group: Hydrolysis to the carboxylic acid or amide, or reduction to the amine, to alter the electronic and hydrogen-bonding characteristics of the molecule.

Rational Design of Novel Therapeutic Candidates

The process of rational drug design is a cornerstone of modern medicinal chemistry, utilizing the known three-dimensional structure of biological targets to design and synthesize novel, more potent, and selective therapeutic agents. This structure-based approach allows chemists to iteratively modify a lead compound to optimize its interaction with the target protein, thereby enhancing its therapeutic potential. The this compound framework serves as a "privileged scaffold," a molecular core that is amenable to chemical modifications and capable of interacting with a variety of biological targets. mdpi.com Its inherent chemical properties, including the electron-withdrawing nature of the nitrile and chloro groups and the specific geometry of the pyridine ring, make it an attractive starting point for developing new drugs. nih.gov

A key strategy in rational design involves identifying a lead compound and then systematically altering its structure to improve its binding affinity and selectivity for a specific biological target. nih.gov This process often relies on understanding structure-activity relationships (SAR), which describe how specific chemical features of a molecule relate to its biological effect.

A pertinent example of rational design can be seen in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are critical therapeutic targets for a range of neurological and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and depression. mdpi.comuni-bonn.de The development of selective ligands for nAChR subtypes is a significant goal in drug discovery. nih.govwikipedia.org

In one such research endeavor, scientists utilized a scaffold closely related to this compound to develop high-affinity ligands for nAChRs, intended for use as potential positron emission tomography (PET) imaging agents. PET imaging allows for the visualization and quantification of receptors in the brain, which is invaluable for disease diagnosis and for understanding the effects of new drugs. The rational design process started with a known compound and introduced systematic modifications to enhance its binding properties.

The study focused on a series of analogues of a 2-chloro-5-((pyrrolidinyl)methoxy)pyridine derivative. By making targeted chemical changes and evaluating the binding affinity (measured by the inhibition constant, Ki) of each new compound, researchers were able to establish clear structure-activity relationships. The goal was to optimize the molecule's fit within the receptor's binding pocket.

Key findings from this rational design approach included the observation that modifying the pyrrolidine (B122466) nitrogen atom had a significant impact on binding affinity. For instance, the N-methyl derivatives demonstrated exceptionally high affinities for nAChRs. nih.gov These insights are crucial, as they guide the design of future compounds with even better properties.

The detailed research findings are summarized in the table below, illustrating the direct impact of specific structural modifications on the compound's affinity for nicotinic acetylcholine receptors.

Table 1. Rational Design and Structure-Activity Relationship (SAR) of nAChR Ligands This interactive table details the binding affinities of rationally designed compounds targeting nicotinic acetylcholine receptors (nAChRs). The data highlights how specific structural modifications influence the inhibition constant (Ki), a measure of binding affinity where a lower value indicates a stronger bond.

| Compound ID | R Group (Modification) | Binding Affinity (Ki, pM) | Key Observation |

| 3b | N-Methyl | 28 | Introduction of a methyl group on the pyrrolidine nitrogen significantly enhances binding affinity. |

| 6b | N-Methyl | 23 | Similar to 3b, N-methylation results in very high affinity, confirming the SAR. |

Data sourced from a study on novel pyridine analogues for PET imaging of nAChRs. nih.gov

This example powerfully illustrates the rational design process. Starting with a core scaffold, specific, hypothesis-driven modifications were made to the molecule's structure. The resulting changes in biological activity were quantified, leading to a deeper understanding of the structure-activity relationship and the identification of new candidates with picomolar affinity. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to the development of novel therapeutic candidates based on scaffolds like this compound.

V. Applications in Agrochemical Research and Development

Utilization as a Starting Material for Pesticides

2-Chloro-5-methylnicotinonitrile is a strategic intermediate in the multi-step synthesis of several classes of pesticides. While not typically an end-product itself, its derivatives are crucial in the production of both insecticides and herbicides. The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) to form 2-chloro-5-methylnicotinic acid bldpharm.com, or the entire scaffold can be related to other key pyridine (B92270) intermediates used in large-scale agrochemical production.

This compound's structural relative, 2-chloro-5-methylpyridine (B98176), is a well-established intermediate. sihaulichemicals.com This related compound is further chlorinated to produce 2-chloro-5-chloromethylpyridine (CCMP) or 2-chloro-5-trichloromethylpyridine. sihaulichemicals.comgoogle.com CCMP is a direct precursor in the manufacture of widely used neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid. agropages.com These insecticides function by targeting the nervous systems of insects. Furthermore, 2-chloro-5-alkylaminomethyl-pyridines, which are intermediates for other modern insecticides, can be synthesized from related pyridine precursors. justia.com

Similarly, the thiazole (B1198619) analog, 2-chloro-5-chloromethylthiazole, is a critical intermediate for another class of neonicotinoid insecticides, including Thiamethoxam and Clothianidin. chemicalbook.comgoogle.comwipo.int The synthetic pathways to these vital agrochemicals underscore the importance of the chloro-methyl-heterocycle structural motif, for which this compound is a valuable potential starting material.

Synthesis of Herbicidal Compounds

The this compound scaffold is integral to the development of novel herbicidal compounds, primarily through its conversion to 2-chloro-5-methylnicotinic acid and its derivatives. Nicotinic acid-based structures have been a focus of research for discovering new herbicides. nih.gov

One area of research involves the synthesis of N-(arylmethoxy)-2-chloronicotinamides from 2-chloronicotinic acid, a close analog. nih.govresearchgate.net In these studies, various substituted benzyl (B1604629) oxyamines are reacted with the nicotinic acid derivative to produce a library of compounds. Bioassays of these synthesized molecules have demonstrated significant herbicidal activity against various weeds, with some derivatives showing high potency. nih.govresearchgate.net

Another prominent class of herbicides derived from pyridine structures are the synthetic auxins, which include picolinic acid derivatives. mdpi.com Research in this area has involved modifying the 6-position of the picolinic acid ring with substituted pyrazolyl groups. mdpi.commdpi.com These efforts have led to the discovery of compounds with potent post-emergence herbicidal activity against broadleaf weeds, sometimes exceeding the performance of existing commercial herbicides. mdpi.com The structural backbone provided by the pyridine ring, which is present in this compound, is fundamental to the mode of action of these herbicides. Moreover, the related intermediate 2-chloro-5-methylpyridine can be converted to 2-chloro-5-trichloromethylpyridine, a key component in the synthesis of aryloxyphenoxypropionate herbicides like fluazifop-butyl, which are effective against grass weeds. google.comepo.org

Development of Plant Growth Regulators

While direct synthesis of commercial plant growth regulators (PGRs) from this compound is not widely documented, its chemical structure holds potential for the development of new PGRs. Research has shown that related pyridine-based compounds, such as pyridine Schiff bases, can function as plant growth regulators. researchgate.net These Schiff bases are typically formed by the reaction of a pyridine carbaldehyde with various amines.

A synthetic route from this compound could foreseeably involve the chemical reduction of the nitrile group to an amine, followed by conversion to a carbaldehyde. This resulting 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) could then be used as a synthon to create a variety of imines (Schiff bases) with potential growth-regulating properties. researchgate.net Plant growth regulators are a class of compounds that can influence various aspects of plant physiology, such as stimulating seed germination, controlling plant height, or inducing flowering. google.com The versatility of the pyridine ring suggests that derivatives of this compound could be explored for these applications.

Structure-Activity Relationships in Agrochemical Contexts

The study of structure-activity relationships (SAR) is crucial for optimizing the efficacy of agrochemicals derived from the this compound framework. Research into nicotinic acid and picolinic acid derivatives has provided valuable insights into how specific structural modifications influence herbicidal activity.

In the development of N-(arylmethoxy)-2-chloronicotinamides, SAR studies revealed that the nature and position of substituents on the benzyl ring significantly impact herbicidal potency. For instance, the compound 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide was found to have excellent herbicidal activity against duckweed (Lemna paucicostata), with an IC₅₀ value of 7.8 μM. nih.govresearchgate.net This was significantly more potent than the commercial herbicide clomazone (B1669216) (IC₅₀ of 125 μM) in the same study. researchgate.net This highlights the positive contribution of dichlorination at the 3 and 4 positions of the benzyl ring.

| Compound | Substituent (on benzyl ring) | Target Weed | IC₅₀ (μM) |

| 5f | 3,4-dichloro | Lemna paucicostata | 7.8 researchgate.net |

| Clomazone (Commercial) | - | Lemna paucicostata | 125 researchgate.net |

| Propanil (Commercial) | - | Lemna paucicostata | 2 researchgate.net |

Similarly, for 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, SAR analysis has been instrumental. These compounds are designed as synthetic auxin herbicides, and their activity is highly dependent on the substituents on the pyrazole (B372694) and aryl rings. mdpi.com Studies showed that replacing the chlorine atom at the 6-position of picloram (B1677784) with a phenyl-substituted pyrazole could lead to molecules with potent herbicidal effects. mdpi.com For example, compound V-8 (4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl)picolinic acid) demonstrated better post-emergence herbicidal activity than the commercial standard picloram at a rate of 300 g/ha. mdpi.com The electronic properties and steric bulk of these substituents are key determinants of how well the molecule binds to its target protein in the plant, such as the auxin-signaling F-box protein (AFB). mdpi.com

| Compound ID | Key Structural Features | Application Rate (g/ha) | Herbicidal Activity vs. Picloram |

| V-8 | 5-(4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl at position 6 | 300 | Better post-emergence activity mdpi.com |

| V-7 | 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid | N/A (Root Growth Assay) | IC₅₀ 45x lower than halauxifen-methyl (B1255740) mdpi.com |

These SAR studies are essential for the rational design of new, more effective, and selective agrochemicals based on the versatile pyridine scaffold.

Vi. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of computational molecular science. For a molecule such as 2-Chloro-5-methylnicotinonitrile, these calculations are generally performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. A common approach involves geometry optimization using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to find the molecule's lowest energy conformation.

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the primary sites involved in electron donation and acceptance during chemical reactions.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the step-by-step mechanism of chemical reactions involving this compound. This involves identifying the transition states—the highest energy points along the reaction coordinate—and calculating their energies. Such analyses provide detailed insights into the feasibility and kinetics of a reaction, helping to understand how the molecule might be synthesized or how it might react with other substances.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, theoretical spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results for this compound.

| Spectroscopic Technique | Predicted Parameters | Utility |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Identification of functional groups and confirmation of molecular structure. |

| Raman Spectroscopy | Raman scattering activities. | Complementary to IR for structural elucidation. |

| NMR Spectroscopy | Chemical shifts (e.g., ¹H and ¹³C). | Determination of the chemical environment of atoms in the molecule. |

In Silico Screening and Virtual Ligand Design (when applicable to derivatives)

While focusing on this compound, it is pertinent to mention that computational methods are extensively used in the design of its derivatives for various applications, particularly in drug discovery. In silico screening involves computationally evaluating large libraries of virtual compounds based on their predicted interaction with a biological target. Virtual ligand design uses the structural information of the target to design novel molecules with desired properties. Derivatives of this compound could be designed and screened in silico to predict their potential as, for example, enzyme inhibitors or receptor agonists/antagonists. This approach significantly accelerates the discovery of new lead compounds by prioritizing synthetic efforts on the most promising candidates.

Vii. Analytical and Spectroscopic Characterization Methodologies Only

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, MS, X-ray Diffraction)

The structural framework of 2-Chloro-5-methylnicotinonitrile is unequivocally established through the combined application of several spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a fundamental tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would identify the distinct protons on the pyridine (B92270) ring and the methyl group, with their chemical shifts and coupling patterns revealing their relative positions. Similarly, ¹³C NMR spectroscopy would provide signals for each unique carbon atom in the molecule, including those in the pyridine ring, the methyl group, and the nitrile functional group. For instance, ¹H NMR data for the related precursor 2-chloro-5-methylpyridine (B98176) shows distinct signals for the aromatic protons and the methyl protons. chemicalbook.comspectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, a sharp absorption band corresponding to the nitrile (C≡N) stretching vibration would be a key diagnostic feature. Additional characteristic peaks would confirm the presence of the substituted pyridine ring and C-H bonds of the methyl group. The analysis of related compounds like 2-amino-5-methylpyridine (B29535) confirms the utility of IR in identifying vibrations of the pyridine ring structure. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structural components through fragmentation analysis. Under MS analysis, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would also confirm the presence of a single chlorine atom. Analysis of related pyridine derivatives, such as 2-chloro-6-methylpyridine-3-carbonitrile, demonstrates the utility of this technique in confirming molecular mass. nih.gov

Table 1: Spectroscopic Methodologies for Structural Elucidation

| Technique | Information Obtained | Expected Observations for this compound |

|---|---|---|

| NMR Spectroscopy | Provides information on the chemical environment, connectivity, and number of hydrogen and carbon atoms. | Distinct signals for aromatic protons and methyl group protons in ¹H NMR; Resonances for pyridine ring, methyl, and nitrile carbons in ¹³C NMR. |

| IR Spectroscopy | Identifies functional groups based on their characteristic vibrational frequencies. | A strong, sharp absorption for the nitrile (C≡N) group; Bands corresponding to C-H stretching and bending, and aromatic C=C and C=N stretching. |

| Mass Spectrometry | Determines the molecular weight and elemental composition; provides structural clues from fragmentation patterns. | A molecular ion peak corresponding to the exact mass; An isotopic pattern characteristic of a monochlorinated compound. |

| X-ray Diffraction | Determines the precise three-dimensional structure of a crystalline solid, including bond lengths and angles. | Definitive confirmation of the molecular structure and packing in the solid state, if suitable crystals are obtained. |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC-MS)

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile and thermally sensitive compounds. For pyridine derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed. sielc.com This method typically uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com An acid, like phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks. sielc.com The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. The analysis of the related compound 2-chloro-5-methylpyridine has been demonstrated using this methodology. sielc.comepo.org

The coupling of HPLC with mass spectrometry (HPLC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the detection and identification power of MS. This hyphenated technique allows for the confirmation of the molecular weight of the main peak, as well as the tentative identification of any impurities present in the sample.

Table 2: Chromatographic Methods for Purity Assessment

| Technique | Methodology | Application to this compound |

|---|---|---|

| HPLC | Separation based on partitioning between a stationary phase (e.g., C18) and a mobile phase (e.g., acetonitrile/water). | Purity is assessed by the relative area of the analyte peak. Method is suitable for quality control. |

| HPLC-MS | Combines HPLC separation with mass spectrometric detection. | Allows for simultaneous purity assessment and confirmation of the molecular weight of the target compound and any impurities. |

Viii. Conclusion and Future Perspectives in 2 Chloro 5 Methylnicotinonitrile Research

Summary of Key Research Advancements

Specific documented research advancements for 2-Chloro-5-methylnicotinonitrile are limited. However, the progress in the chemistry of structurally similar compounds provides a strong indication of its potential research trajectory. A significant area of advancement lies in the synthesis of related chloropyridine and nicotinonitrile derivatives, which are crucial for the pharmaceutical and agrochemical industries.

For instance, extensive research has been dedicated to optimizing the synthesis of related molecules like 2-chloro-3-amino-4-methylpyridine, a key intermediate in the production of the HIV non-nucleosidic reverse transcriptase inhibitor, Nevirapine. google.com Similarly, substituted pyridines are recognized as important pharmacophores, or active components, in medicinal chemistry, driving research into their synthesis and biological activity. researchgate.net The synthesis of 2-chloro-5-methylpyridine (B98176), a direct precursor, has also been the subject of numerous process improvements to increase yield and reduce isomeric impurities. justia.comgoogle.com These advancements in synthetic methodology for related structures form the foundation upon which future research into this compound will likely be built.

Emerging Trends in Nicotinonitrile Chemistry

The field of nicotinonitrile chemistry is dynamic, with several key trends shaping its future direction. These trends are relevant to the potential development and application of this compound.

Sustainable Synthesis: There is a growing emphasis on developing greener and more sustainable manufacturing processes. This includes the creation of high-yield, one-pot reactions and the avoidance of hazardous reagents and heavy metals, which were common in older synthetic routes. epo.orggoogle.com For example, new methods for introducing the cyano group onto the pyridine (B92270) ring focus on catalytic processes rather than stoichiometric heavy metal reagents, reducing toxic effluent. epo.org

Novel Applications in Medicinal Chemistry: The nicotinonitrile scaffold is increasingly recognized as a privileged structure in drug discovery. researchgate.net Researchers are exploring its use in developing a wide range of therapeutic agents, including those with anticancer, anti-inflammatory, and antioxidant properties. This trend fuels the demand for a diverse library of substituted nicotinonitriles as building blocks for new pharmaceuticals.

Efficient Synthetic Methodologies: Continuous innovation is occurring in the synthesis of the pyridine core and its functionalization. This includes the development of novel Vilsmeier reagents for chlorination and cyanation, as well as improved conditions for cyclization reactions to build the pyridine ring itself. google.comgoogle.com

Potential for New Applications and Interdisciplinary Research

Given its structure, this compound holds potential for various new applications, which would necessitate interdisciplinary research.

Pharmaceuticals: As a substituted nicotinonitrile, the compound could serve as a key intermediate or building block for novel therapeutic agents. Its structure could be modified to interact with biological targets, leading to collaborative research between synthetic chemists, medicinal chemists, and pharmacologists. The established use of related compounds like 2-chloro-5-nitropyridine (B43025) as an intermediate for active pharmaceutical ingredients further supports this potential. jubilantingrevia.com

Agrochemicals: Many herbicides and pesticides are based on pyridine heterocycles. google.comepo.org this compound could be explored as a precursor for new agrochemicals, requiring joint efforts between chemists and agricultural scientists to evaluate efficacy and environmental impact. For example, 2-chloro-5-methylpyridine is a known intermediate in the synthesis of herbicides. google.com

Materials Science: Pyridine derivatives can be used in the synthesis of polymers and functional materials. Future research could explore the incorporation of the this compound moiety into new materials with specific electronic or physical properties.

Challenges and Opportunities in Synthetic and Applied Research

The path forward for this compound research involves overcoming specific challenges and capitalizing on significant opportunities.

Challenges:

Process Scale-Up: Transitioning a synthetic route from a small laboratory batch to a large industrial scale is a major hurdle. epo.org This involves addressing issues of cost-effectiveness, the safe handling of reagents, and minimizing environmental impact through waste reduction.

Yield and Purity: Many historical synthetic routes for related compounds suffer from poor yields or the use of harsh conditions and toxic reagents, such as heavy metals for cyanation, which are undesirable for modern chemical manufacturing. epo.org

Opportunities:

Novel Synthetic Pathways: There is a clear opportunity for the design and development of new, efficient, and high-yielding synthetic routes to produce this compound and other specifically substituted pyridines.

Catalysis: The development and application of novel catalyst systems present a significant opportunity. This includes phase-transfer catalysts for cyanation and new metal catalysts for cross-coupling reactions, which can improve yields, reduce waste, and operate under milder conditions. epo.org

Applied Research: The consistent demand from the pharmaceutical and agrochemical sectors for new, effective, and safe molecules provides a strong driving force for applied research. Investigating the biological activity and potential applications of this compound and its derivatives is a promising area for future discovery. google.comepo.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-5-methylnicotinonitrile in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-approved PPE, including P95/P1 respirators for low exposure and OV/AG/P99 respirators for high exposure. Full-body protective clothing and EN166-compliant safety goggles are mandatory to prevent skin/eye contact. Avoid environmental release into drainage systems due to potential aquatic toxicity. Acute toxicity data suggest strict adherence to fume hood use and waste containment protocols .

Q. How can researchers synthesize this compound, and what are key reaction parameters?

- Methodological Answer : Common routes involve chlorination of nicotinonitrile derivatives using reagents like POCl₃ or SOCl₂. Reaction optimization requires precise temperature control (e.g., 80–100°C) and anhydrous conditions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Yield improvements (>70%) are achievable with stoichiometric adjustments and catalyst screening (e.g., AlCl₃) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Confirm structure via H/C NMR (δ ~8.5 ppm for pyridine protons, δ ~160 ppm for nitrile carbons) and FT-IR (C≡N stretch ~2220 cm⁻¹). Purity assessment requires HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 153 (M⁺) .

Q. How stable is this compound under standard storage conditions?

- Methodological Answer : The compound is stable at 2–8°C in airtight, amber glass containers. Degradation risks include hydrolysis in humid environments (monitor via TLC) and photolytic decomposition. Long-term stability studies recommend inert gas (N₂/Ar) purging to minimize oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?

- Methodological Answer : The 2-chloro group exhibits higher electrophilicity due to electron-withdrawing effects from the nitrile and methyl substituents. DFT calculations (e.g., B3LYP/6-31G*) reveal lower activation energy for substitution at C2 vs. C5. Experimental validation via kinetic studies (e.g., SNAr with amines) shows >90% substitution at C2 under basic conditions (K₂CO₃, DMF, 60°C) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

- Methodological Answer : Cross-reference OECD/GHS-compliant studies to address discrepancies. For example, conflicting carcinogenicity classifications (IARC vs. NTP) may arise from impurity profiles (e.g., residual chlorinated byproducts). Conduct Ames tests (TA98/TA100 strains) and in vitro micronucleus assays with purified samples to isolate compound-specific effects .

Q. What strategies optimize the synthesis of this compound derivatives for medicinal chemistry applications?

- Methodological Answer : Use parallel synthesis to screen substituents at C5 (e.g., methyl vs. trifluoromethyl). Reaction scalability is enhanced via flow chemistry (residence time: 30 min, 100°C) with in-line FTIR monitoring. For chiral derivatives, employ asymmetric catalysis (e.g., BINAP-Pd complexes) to achieve enantiomeric excess >95% .

Q. How do computational models predict the environmental fate of this compound?

- Methodological Answer : Apply EPI Suite™ to estimate biodegradation (BIOWIN <2.0 indicates persistence) and ECOSAR for aquatic toxicity (LC50 ~1.2 mg/L for fish). Validate with experimental hydrolysis studies (pH 5–9, 25°C) to quantify half-lives and identify major degradation products (e.g., 5-methylnicotinonitrile) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.